molecular formula C14H15F3N2O2 B2382606 3,3-Dimethyl-4-(3-(trifluoromethyl)benzoyl)piperazin-2-one CAS No. 946313-46-8

3,3-Dimethyl-4-(3-(trifluoromethyl)benzoyl)piperazin-2-one

Cat. No. B2382606
CAS RN: 946313-46-8
M. Wt: 300.281
InChI Key: LHZSRLYYZPPUHN-UHFFFAOYSA-N
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Description

Unfortunately, there is limited information available on the compound “3,3-Dimethyl-4-(3-(trifluoromethyl)benzoyl)piperazin-2-one”. It does not appear to be a widely studied or utilized compound based on the search results .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups . For instance, 4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

One study investigated the metabolic pathways of a novel antidepressant, elucidating the roles of different cytochrome P450 enzymes in the oxidative metabolism of the compound in human liver microsomes and recombinant enzymes. This research provides insight into the compound's metabolism, potentially guiding further drug development and understanding of drug interactions (Hvenegaard et al., 2012).

PET Ligand Development for Neurokinin(1) Receptors

Another study focused on synthesizing and evaluating a novel PET ligand for investigating central neurokinin(1) (NK1) receptors. The compound demonstrated promising properties as a PET ligand, including high radiochemical yield and specific activity, making it suitable for visualizing NK1 receptors in vivo (Van der Mey et al., 2005).

Crystal Structure Analysis

Research on the crystal structure of fluphenazine dihydrochloride dimethanol solvate provided detailed insights into the molecular arrangement and hydrogen bonding patterns of the compound. This study contributes to the understanding of the compound's solid-state properties, which is crucial for the development of pharmaceutical formulations (Petrus et al., 2012).

Synthesis and Characterization of Novel Compounds

Several studies have focused on the synthesis and characterization of novel compounds derived from or related to "3,3-Dimethyl-4-(3-(trifluoromethyl)benzoyl)piperazin-2-one." These studies explore the potential of these compounds for various applications, including as ligands for PET imaging, inhibitors of bacterial biofilm and MurB enzymes, and as intermediates for further chemical transformations. The synthesized compounds have shown promising activities and properties, highlighting the versatility and potential utility of this chemical scaffold in drug discovery and development (Mekky & Sanad, 2020), (El Azab & Khaled, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-(trifluoromethyl)benzoyl chloride, suggests that it is a combustible liquid that causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3,3-dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-13(2)12(21)18-6-7-19(13)11(20)9-4-3-5-10(8-9)14(15,16)17/h3-5,8H,6-7H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZSRLYYZPPUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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